molecular formula C10H11Cl3N2 B13743046 3-Amino-5-chloro-8-methylquinoline dihydrochloride

3-Amino-5-chloro-8-methylquinoline dihydrochloride

Cat. No.: B13743046
M. Wt: 265.6 g/mol
InChI Key: NDLHLMAVHODIHR-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-8-methylquinoline dihydrochloride is a chemical compound with the molecular formula C10H10ClN2·2HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-8-methylquinoline dihydrochloride typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-8-methylquinoline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amino derivatives .

Scientific Research Applications

3-Amino-5-chloro-8-methylquinoline dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-8-methylquinoline dihydrochloride involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-chloro-8-methylquinoline dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C10H11Cl3N2

Molecular Weight

265.6 g/mol

IUPAC Name

5-chloro-8-methylquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C10H9ClN2.2ClH/c1-6-2-3-9(11)8-4-7(12)5-13-10(6)8;;/h2-5H,12H2,1H3;2*1H

InChI Key

NDLHLMAVHODIHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C=N2)N.Cl.Cl

Origin of Product

United States

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